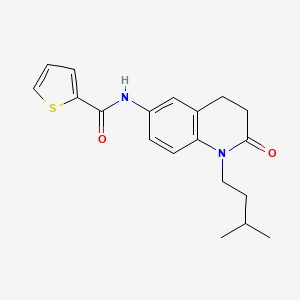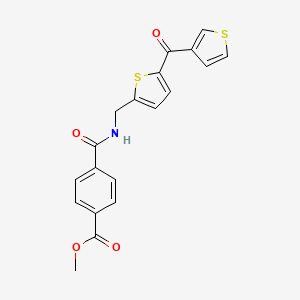
Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound that incorporates a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Aplicaciones Científicas De Investigación
Electrochromic Properties and Polymer Synthesis
- Syntheses of novel copolymers containing carbazole : This study focuses on synthesizing compounds including 2,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)thiophene and 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene. The compounds were synthesized via Ullmann and Suzuki coupling reactions. Homopolymers and copolymers of these compounds with thiophene were synthesized and coated onto an indium tin oxide (ITO) surface. Their spectroelectrochemical and electrochromic properties were investigated, focusing on their switching ability and morphologic properties determined by Scanning Electron Microscopy (SEM) (Aydın & Kaya, 2013).
Polymer Solar Cells
- Efficient ternary blend polymer solar cells : This paper discusses the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells (PSCs). The study found that ICBA improves open circuit voltage (VOC) due to higher lowest unoccupied molecular orbital (LUMO) energy levels relative to PC71BM. Ternary blend devices exhibited an average power conversion efficiency (PCE) of 8.13%, highlighting the potential of these materials in enhancing PSCs' efficiency (Cheng, Li, & Zhan, 2014).
Photophysical Properties
- Synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate : This research synthesized and investigated the photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate in various solvents. The study showed unique luminescence properties depending on the substituted group, with the methoxy group enhancing the quantum yield of deep blue luminescence significantly in methylene chloride (Kim et al., 2021).
Antitumor Applications
- R17934-NSC 238159: Antitumor Drug : This study investigated a new antitumor agent, R17934 -NSC 238159, which was active against various types of leukemia and carcinoma. The drug's activity was influenced by the vehicle used in the preparation of the suspension, the route of administration, and to a lesser extent by the schedule of administration. The low toxicity of therapeutically active doses suggested potential for clinical application (Atassi & Tagnon, 1975).
Liquid Crystals
- Schiff base/ester liquid crystals with different lateral substituents : This research prepared and investigated Schiff base ester liquid crystals for their mesophase formation and stability. The study compared the mesomorphic properties of these compounds with their previously prepared laterally neat analogues. It revealed that all lateral substituents not only decrease the melting temperature but also the mesophase stability, showing only the nematic phase (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).
Polymer Solar Cells Optimization
- A planar copolymer for high-efficiency polymer solar cells : This paper discusses the synthesis of a copolymer, poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), used as the donor material in high-efficiency polymer solar cells. The study highlighted the close packing of polymer chains and achieved a power conversion efficiency (PCE) of 5.4% with HXS-1 and [6,6]-phenyl C71-butyric acid methyl ester (PC71BM) (Qin et al., 2009).
Propiedades
IUPAC Name |
methyl 4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15-6-7-16(26-15)17(21)14-8-9-25-11-14/h2-9,11H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYINKMNRZSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

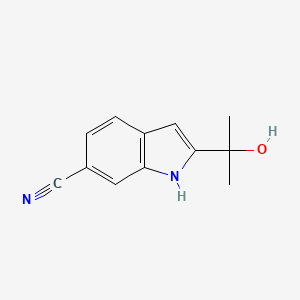
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2427460.png)
![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)
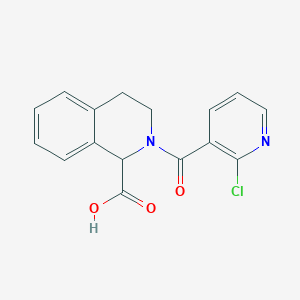
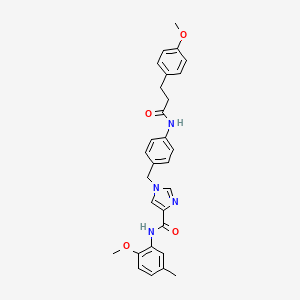
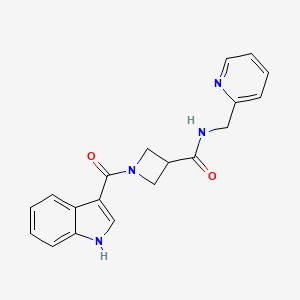
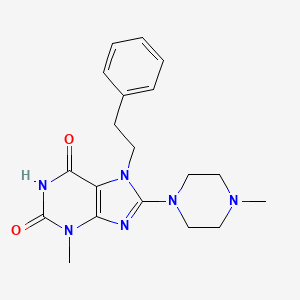
![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)
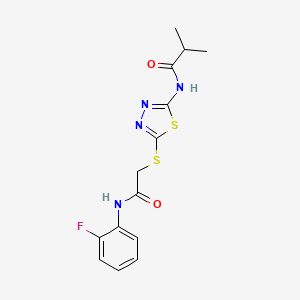

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)
![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)
